Neoisomenthol

TRPM8 activation Cooling sensation Sensory neuroscience

Neoisomenthol (CAS 20752-34-5), also designated as (+)-neoisomenthol or iso-neomenthol, is a cyclic monoterpene alcohol belonging to the menthane monoterpenoid class. It is one of eight possible stereoisomers of menthol, possessing three chiral centers that define a distinct (1R,2R,5R) absolute configuration, in contrast to the (1R,2S,5R) configuration of the commercially dominant (-)-menthol.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 20752-34-5
Cat. No. B3415465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoisomenthol
CAS20752-34-5
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)C(C)C
InChIInChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m1/s1
InChIKeyNOOLISFMXDJSKH-OPRDCNLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
very soluble in alcohol and volatile oils;  slightly soluble in water
insoluble in water;  soluble in alcohol and acetone
Practically insoluble to insoluble
Sparingly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Neoisomenthol (CAS 20752-34-5): Quantitative Differentiation Guide for Menthol Stereoisomer Procurement


Neoisomenthol (CAS 20752-34-5), also designated as (+)-neoisomenthol or iso-neomenthol, is a cyclic monoterpene alcohol belonging to the menthane monoterpenoid class [1]. It is one of eight possible stereoisomers of menthol, possessing three chiral centers that define a distinct (1R,2R,5R) absolute configuration, in contrast to the (1R,2S,5R) configuration of the commercially dominant (-)-menthol [2]. This stereochemical variation imparts unique physicochemical properties, including a specific optical rotation of +2.0° [3] and an experimentally determined log Kow of 3.40 , which differentiate it from other menthol diastereomers. Neoisomenthol occurs naturally in the essential oils of various Mentha species, typically as a minor constituent, and is characterized by an earthy, musty aroma distinct from the fresh minty scent of (-)-menthol .

Why Generic Menthol Isomers Cannot Substitute for Neoisomenthol (CAS 20752-34-5) in Targeted Applications


The interchange of menthol stereoisomers is precluded by profound, quantifiable differences in both biological activity and physicochemical behavior arising from their distinct three-dimensional configurations. Despite identical atomic composition and connectivity, the spatial orientation of the hydroxyl and isopropyl groups on the cyclohexane ring dictates unique interactions with biological targets [1]. For instance, the axial hydroxyl group of neoisomenthol and neomenthol confers a toxicological profile distinct from the equatorial orientation in (-)-menthol [2]. Furthermore, conformational dynamics, as revealed by NMR coupling constants, show that neoisomenthol populates an equilibrium of two chair conformers, a behavior not shared by all isomers and which impacts its molecular recognition [3]. These stereospecific properties render generic substitution scientifically invalid for applications where precise receptor engagement, sensory profile, or toxicological outcome is critical.

Quantitative Evidence for Neoisomenthol (CAS 20752-34-5) Differentiation: A Comparator-Based Analysis for Informed Scientific Procurement


TRPM8 Cooling Sensation: Threshold and Potency Differentiation from (-)-Menthol

Neoisomenthol elicits a cooling sensation that is significantly less intense than that of (-)-menthol, a difference rooted in a higher activation threshold for the TRPM8 ion channel [1]. While both compounds act as TRPM8 agonists, (+)-neoisomenthol is characterized by a "much higher cooling threshold" compared to (-)-menthol, which possesses the lowest threshold among all stereoisomers [1]. The differential activation is attributed to distinct binding interactions: the isopropyl group of (-)-menthol interacts with the S4 helix of TRPM8, whereas the hydroxyl group of (+)-neoisomenthol (and (+)-neomenthol) engages the S3 helix, as determined by thermodynamic mutant cycle analysis [1].

TRPM8 activation Cooling sensation Sensory neuroscience

Comparative Toxicity: Axial Hydroxyl Group Confers Poisonous Activity in Termite Model

In a comparative study of 16 termite species, only the two stereoisomers possessing an axial hydroxyl group—neomenthol and neoisomenthol—exhibited definitive poisonous activity [1]. In stark contrast, stereoisomers with an equatorial hydroxyl group, such as (-)-menthol, did not demonstrate this toxic effect [1]. The study concludes that attractive or repellent effects are dependent on cis-trans configuration, but toxicity is specifically linked to the axial hydroxyl orientation present in neoisomenthol [1].

Toxicology Stereoselective toxicity Pest control

Conformational Dynamics: Equally Populated Chair Conformer Equilibrium

Neoisomenthol exhibits a unique conformational equilibrium not observed in all menthol diastereomers. Molecular dynamics simulations indicate two chair conformations for neoisomenthol [1]. Critically, the measured 3JH3H2 coupling constant of 6.3 Hz reveals an equally populated equilibrium of both conformers [1]. This contrasts with the conformational behavior of other isomers, such as menthol and neomenthol, for which dominating rotamers of the isopropyl group could be determined (at +68.4° and +172.5°, respectively) using 13C chemical shift correlations [1].

Conformational analysis NMR spectroscopy Molecular dynamics

Optical Rotation: A Low-Magnitude Value Distinct from Other Menthol Isomers

The specific optical rotation of (+)-neoisomenthol is +2.0°, a value that is markedly smaller in magnitude than that of other common menthol stereoisomers [1]. This low rotation provides a clear analytical signature for identity verification and purity assessment. In comparison, (-)-menthol exhibits a rotation of -50.2°, (+)-neomenthol +20.9°, and (-)-isomenthol -25.9° [1].

Chirality Optical rotation Stereochemical purity

Validated Application Scenarios for Neoisomenthol (CAS 20752-34-5) Based on Differentiated Quantitative Evidence


Mild Cooling Agent in Sensory and Cosmetic Formulations

The evidence that (+)-neoisomenthol has a higher cooling threshold and elicits a less intense cooling sensation than (-)-menthol [3] positions it as a strategic alternative for products requiring a subtle, non-overpowering cooling effect. This is particularly relevant for sensitive skin formulations, oral care products for consumers averse to strong mint, and food/beverage applications where a cooling sensation is desired without the pungency associated with (-)-menthol.

Stereospecific Probe for TRPM8 Channel Activation Studies

The differential binding interaction of (+)-neoisomenthol with the S3 helix of the TRPM8 channel, in contrast to the S4 helix interaction of (-)-menthol [3], makes this compound a valuable pharmacological tool. Researchers investigating the molecular pharmacology of TRPM8 can utilize (+)-neoisomenthol to dissect the structural determinants of ligand binding and channel gating, providing mechanistic insights not achievable with the more potent, yet differently interacting, (-)-menthol.

Model Compound in Stereochemistry-Toxicity Relationship Studies

The direct correlation between the axial hydroxyl group of neoisomenthol and its poisonous activity in termites, as opposed to the non-toxic equatorial hydroxyl of (-)-menthol [3], establishes it as a model compound for investigating the stereochemical basis of biological activity and toxicity. This scenario is applicable in academic research focused on the principles of stereoselective toxicology and the design of isomeric compounds with specific biological outcomes.

Conformational Standard in NMR and Computational Chemistry

The well-defined, equally populated equilibrium of two chair conformers for neoisomenthol (3JH3H2 = 6.3 Hz) [3] provides a valuable benchmark for NMR method development and validation, as well as for computational chemistry force field parameterization. Its behavior stands in contrast to the single dominant conformer of menthol and neomenthol, making it a useful standard for studying the impact of conformational dynamics on spectroscopic and biological properties.

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